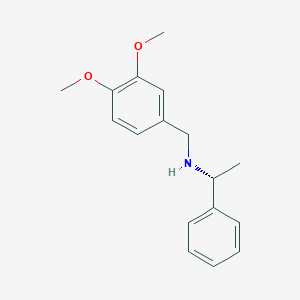

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Description

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (CAS: 134430-93-6; C₁₇H₂₁NO₂) is a chiral secondary amine characterized by an (R)-configured phenylethylamine backbone substituted with a 3,4-dimethoxybenzyl group. Its stereochemistry and aromatic substitution pattern make it a compound of interest in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(1R)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJXBLRDCBHGF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134430-93-6 | |

| Record name | (S)-N-(3,4-Dimethoxybenzyl)-α-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyanation but complicate purification. Methanol balances reactivity and ease of removal, particularly in hydrogenation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Benzyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 271.36 g/mol

- IUPAC Name : (R)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine

- CAS Number : 134430-93-6

The presence of two methoxy groups on the benzyl ring enhances its reactivity and interaction capabilities with other molecules, making it a valuable building block in organic synthesis.

Chemistry

Chiral Building Block

- This compound serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Ligand Synthesis

- The compound is utilized in preparing ligands for asymmetric catalysis, where it can enhance reaction selectivity and yield.

| Application | Description |

|---|---|

| Chiral Building Block | Essential for synthesizing enantiomerically pure compounds |

| Ligand Synthesis | Used in asymmetric catalysis to improve selectivity |

Biology and Medicine

Pharmacological Studies

- Research indicates that this compound may exhibit pharmacological properties. It has been investigated as a precursor for developing new therapeutic agents targeting various diseases.

Enzyme Inhibition

- The compound has been studied for its ability to inhibit specific enzymes such as alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition could have implications for managing diabetes.

| Biological Application | Potential Effects |

|---|---|

| Pharmacological Studies | Development of new therapeutic agents |

| Enzyme Inhibition | Management of diabetes through enzyme activity modulation |

Industry

Material Science

- In material science, this compound is explored for synthesizing materials with specific optical properties, which can be utilized in electronic and photonic devices.

Catalysis

- The compound is applied in catalytic processes for producing fine chemicals, contributing to more efficient manufacturing processes in the chemical industry.

| Industrial Application | Description |

|---|---|

| Material Science | Synthesis of optically active materials |

| Catalysis | Used in fine chemical production |

Case Study 1: Ligand Development

A study focused on synthesizing novel ligands using this compound demonstrated enhanced selectivity in catalytic reactions involving transition metals. The resulting ligands showed promise in catalyzing reactions with high enantioselectivity, making them suitable for pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibition properties of this compound revealed its potential as an alpha-glucosidase inhibitor. This study suggested that the compound could be developed into a therapeutic agent for managing postprandial blood glucose levels in diabetic patients.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity.

Receptor Interaction: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

N-(3,4-Dimethoxybenzyl)-1-(3,4-dimethoxyphenyl)methanimine

- Structural Differences : Replaces the ethanamine group with a methanimine (N=CH) moiety.

- Synthesis : Prepared via photocatalytic imine formation, purified via flash chromatography (Hexane:EtOAc, 6:4) .

- ¹H NMR : Distinct N=CH proton at δ 8.27 (s, 1H), absent in the target compound. Aromatic protons (δ 6.85–7.47) and dimethoxy groups (δ 4.387, 12H) align with shared structural motifs .

N-(3,4-Dimethoxybenzyl)-N-propylpropan-1-amine

- Structural Differences : Propyl substituents replace the phenylethyl group.

- Derivatives : Forms ionic liquids (e.g., ammonium acetate derivatives) for cellulose dissolution, highlighting divergent applications from the target compound’s likely role in bioactive molecule synthesis .

- Characterization : ¹H/¹³C NMR data (Additional File 1: Figures S7–S8) confirm aliphatic chain dominance versus aromatic interactions in the target compound .

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine

- Structural Differences : 4-Fluorophenyl substitution vs. phenyl in the target compound.

- The hydrochloride salt (MFCD01135301) suggests improved solubility compared to the free base of the target compound .

- Applications : Fluorinated analogues are often explored for enhanced pharmacokinetic profiles in drug discovery .

N-Benzyl-1-(3,4-dimethoxyphenyl)ethanamine (CAS: 114754-73-3)

- Structural Differences : Benzyl and 3,4-dimethoxyphenyl groups are transposed.

- Stereochemical Implications : Altered spatial arrangement may affect receptor binding or enantioselective catalysis. SMILES (C1=CC=C(C=C1)CNC(C2=CC(=C(C=C2)OC)OC)C) vs. the target compound’s structure underscores divergent pharmacophore geometries .

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (CAS: 308273-67-8)

- Enantiomeric Comparison : The (S)-enantiomer (MFCD00269671) provides a stereochemical contrast. Enantiomers often exhibit distinct biological activities (e.g., receptor affinity or metabolic pathways) .

- Commercial Availability : Both enantiomers are marketed (e.g., Combi-Blocks), emphasizing their utility in chiral studies .

(R)-1-(3,4-Difluorophenyl)ethanamine (CAS: 321318-15-4)

- Substitution Impact : Difluoro vs. dimethoxy groups alter electronic properties (electron-withdrawing vs. donating). Molecular weight (157.16 g/mol) and formula (C₈H₉F₂N) reflect reduced steric bulk compared to the target compound .

- Applications : Fluorinated derivatives are common in CNS drug candidates due to blood-brain barrier permeability .

Data Table: Key Comparative Properties

Research Implications and Gaps

Biological Activity

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, a chiral amine compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group with two methoxy substitutions at the 3 and 4 positions and a phenylethanamine backbone. The synthesis typically involves the reaction of 3,4-dimethoxybenzyl chloride with (R)-1-phenylethanamine under basic conditions, often utilizing solvents such as dichloromethane or toluene. The reaction is generally performed at room temperature or slightly elevated temperatures until completion.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : this compound demonstrated significant antiproliferative effects against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The IC50 values ranged from 5.7 to 12.2 µM, indicating strong cytotoxic activity .

- Mechanism of Action : The compound induced apoptosis in a concentration-dependent manner without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity, suggesting alternative mechanisms of action .

Other Biological Activities

The compound has also been investigated for its effects on various cellular processes:

- Neurotransmitter Modulation : Preliminary research indicates that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Anti-inflammatory Effects : Some studies suggest that it may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Case Studies

-

Antiproliferative Activity :

- A study evaluated the compound's efficacy against multiple cancer cell lines and found that it significantly inhibited cell growth in a time-dependent manner. The selectivity index indicated minimal cytotoxicity towards normal peripheral blood lymphocytes (PBL), suggesting a favorable safety profile .

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure | Anticancer Activity | Selectivity |

|---|---|---|---|

| This compound | Structure | Strong (IC50: 5.7 - 12.2 µM) | High |

| (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine | Structure | Moderate | Moderate |

| Other Benzylamines | Structure | Variable | Low |

Q & A

Q. What are the established synthetic routes for (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, and how is enantiomeric purity ensured?

The synthesis typically involves reductive amination between 3,4-dimethoxybenzaldehyde and (R)-1-phenylethanamine, followed by purification via chiral chromatography or crystallization. Enantiomeric purity is validated using polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy. For example, analogous protocols for chiral benzylamine derivatives employ sodium triacetoxyborohydride (STAB) as a stereoselective reducing agent in dichloroethane, ensuring minimal racemization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to insufficient toxicological data, strict precautions are advised:

- Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Remove contaminated clothing immediately .

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention.

- General Handling : Use gloves, goggles, and fume hoods. Store at -20°C for long-term stability .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- NMR/FTIR : To confirm functional groups (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm in H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (CHNO, exact mass 271.1572).

- X-ray Crystallography : Resolves stereochemistry in crystalline forms, as demonstrated in related benzylamine derivatives .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, particularly in ion channel modulation or antimalarial effects?

- SK Channel Blockade : Structural analogs (e.g., 1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoliniums) bind to SK channels via hydrophobic interactions with the dimethoxybenzyl group, inhibiting neuronal communication .

- Antimalarial Activity : Derivatives like (1)-N-(3,4-dimethoxybenzyl)-1,10-phenanthrolinium bromide disrupt heme detoxification in Plasmodium parasites, showing IC values lower than chloroquine .

- Hypotensive Effects : In dog models, threshold doses (3–5 µmol/kg) antagonize dopamine-induced vasodepression, likely via adrenergic receptor modulation .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., hypotensive vs. ion channel effects)?

- Context-Dependent Assays : Evaluate activity under standardized conditions (e.g., cell lines vs. in vivo models). For instance, SK channel inhibition may dominate in neuronal assays, while adrenergic effects emerge in cardiovascular systems .

- Enantiomer-Specific Studies : Test (R)- and (S)-enantiomers separately, as stereochemistry significantly impacts receptor binding. Kinetic resolution using pseudoenantiomeric chiral auxiliaries (e.g., N-(3,4-dimethoxybenzyl)-N-(α-methylbenzyl)amide) can isolate enantiomers for comparative assays .

Q. What strategies optimize the compound’s metabolic stability or reduce toxicity for therapeutic applications?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability, as seen in 3,4-dimethoxybenzyl acetate derivatives .

- Metabolite Screening : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation products) and modify substituents to block metabolic hotspots .

- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo acute toxicity studies (rodent models) to establish safety margins .

Methodological Considerations

Q. How are enantiomerically pure samples obtained, and what chiral resolution methods are most effective?

- Kinetic Resolution : Employ chiral auxiliaries like (S)-α-methylbenzylamine to resolve racemic mixtures via selective amide formation. Pseudoenantiomeric reagents (e.g., N-benzyl vs. N-(3,4-dimethoxybenzyl) amides) enable parallel kinetic resolution with >90% enantiomeric excess (ee) .

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation in HPLC .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuropharmacological effects?

- In Vitro : Patch-clamp assays on SK-transfected HEK293 cells to measure channel inhibition.

- In Vivo : Rodent models for behavioral plasticity (e.g., Morris water maze) or cardiovascular response (e.g., blood pressure monitoring in phenoxybenzamine-treated rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.